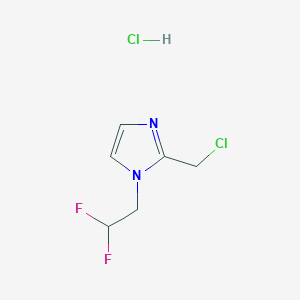

2-(chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an imidazole ring substituted with a chloromethyl group at one carbon and a 2,2-difluoroethyl group at the other. The presence of the chloro and fluoro groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms and the electron-donating chloromethyl group. The imidazole ring is also a site of potential reactivity, particularly at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its stability and potentially its boiling point. The chloromethyl group could make the compound more reactive .Wissenschaftliche Forschungsanwendungen

- Researchers have reported a simple and efficient method for constructing 2-difluoro-2,3-dihydrofurans using this compound. The process involves metal-free and additive-free conditions, high functional group tolerance, and readily accessible starting materials . These 2,2-difluoro-2,3-dihydrofurans can serve as versatile building blocks for further synthetic transformations.

- Interestingly, this compound can be readily converted into α-amino acids under a reducing atmosphere. This finding opens up new avenues for amino acid drug research and development . The ability to access α-amino acids from this precursor is valuable in medicinal chemistry.

- By employing fluorine elimination in the presence of magnesium powder and TBSCl, researchers have successfully synthesized 2-fluorofurans from this compound. This strategy represents a novel and undeveloped approach for constructing 2-fluorofuran derivatives .

- In drug chemistry, 2,2-difluoroethyl groups are important lipophilic hydrogen bond donors. Researchers have demonstrated that this compound can be incorporated into small molecules through electrophilic 2,2-difluoroethylization using high-valent iodine reagents. This approach enhances lipophilicity and may impact drug design .

- Fluorinated polyacrylamides, specifically poly[N-(2,2-difluoroethyl)acrylamide] (P2F), exhibit unique thermoresponsive behavior. The solubility of these polymers in water can be controlled by adjusting the number of fluorine atoms in the N-ethyl groups. Such polymers find applications in smart materials and drug delivery systems .

Construction of 2,2-Difluoro-2,3-Dihydrofurans

Conversion to α-Amino Acids

Synthesis of 2-Fluorofurans

2,2-Difluoroethylization of Nucleophiles

Thermoresponsive Properties in Polymers

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(chloromethyl)-1-(2,2-difluoroethyl)imidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF2N2.ClH/c7-3-6-10-1-2-11(6)4-5(8)9;/h1-2,5H,3-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEKDZFTOSAICP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)CCl)CC(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2530620.png)

![N-(3-chlorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2530621.png)

![7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530629.png)

![8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2530630.png)

![5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2530631.png)

![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2530636.png)

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)

![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2530641.png)

![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2530643.png)